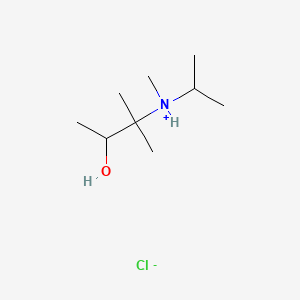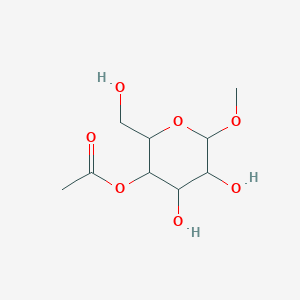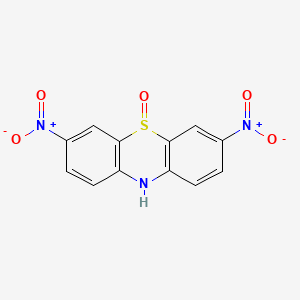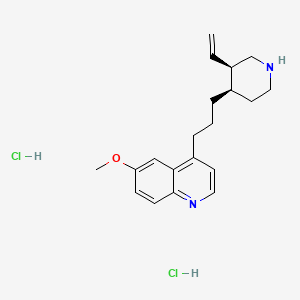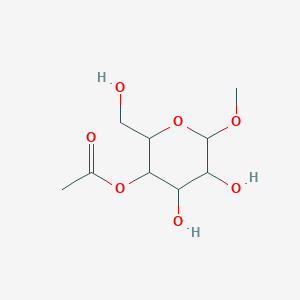
N-(3-(Tributoxysilyl)propyl)ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Tributoxysilyl)propyl)ethylenediamine: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silane group attached to a propyl chain, which is further connected to an ethylenediamine moiety. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Tributoxysilyl)propyl)ethylenediamine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Cl-(CH2)3-Si(OEt)3+H2N-CH2CH2NH2→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: N-(3-(Tributoxysilyl)propyl)ethylenediamine undergoes various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The hydrolyzed silane can further condense to form siloxane bonds.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed:
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: N-substituted derivatives.
科学的研究の応用
Chemistry: N-(3-(Tributoxysilyl)propyl)ethylenediamine is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the surface modification of nanoparticles and the synthesis of hybrid materials.
Biology: In biological research, this compound is used for the functionalization of biomolecules and the development of biosensors. It can also be used to immobilize enzymes and other proteins on various surfaces.
Industry: In the industrial sector, this compound is used in the formulation of adhesives, sealants, and coatings. It is also employed in the production of composite materials and as a primer for improving the adhesion of paints and coatings.
作用機序
The mechanism of action of N-(3-(Tributoxysilyl)propyl)ethylenediamine involves the formation of covalent bonds with various substrates through its silane and amine groups. The silane group can hydrolyze to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The amine groups can interact with organic molecules through hydrogen bonding or nucleophilic substitution, leading to the formation of stable complexes.
類似化合物との比較
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- N-(3-(Triethoxysilyl)propyl)ethylenediamine
- N-(3-(Triisopropoxysilyl)propyl)ethylenediamine
Comparison: N-(3-(Tributoxysilyl)propyl)ethylenediamine is unique due to its tributoxysilyl group, which provides distinct hydrolytic stability and reactivity compared to its trimethoxy, triethoxy, and triisopropoxy counterparts. This uniqueness makes it particularly suitable for applications requiring enhanced durability and specific reactivity profiles.
特性
CAS番号 |
51895-55-7 |
|---|---|
分子式 |
C17H40N2O3Si |
分子量 |
348.6 g/mol |
IUPAC名 |
N'-(3-tributoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H40N2O3Si/c1-4-7-14-20-23(21-15-8-5-2,22-16-9-6-3)17-10-12-19-13-11-18/h19H,4-18H2,1-3H3 |
InChIキー |
UTQYJVXHFBBNJJ-UHFFFAOYSA-N |
正規SMILES |
CCCCO[Si](CCCNCCN)(OCCCC)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


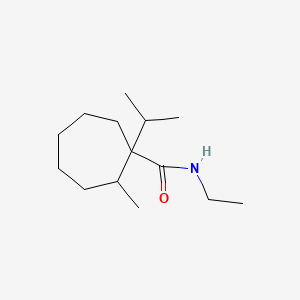
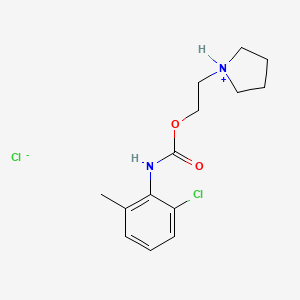
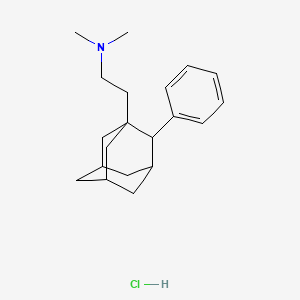
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)



